molecular formula C20H24FNO4 B3325030 (2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester CAS No. 204205-15-2

(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester

Cat. No.: B3325030
CAS No.: 204205-15-2
M. Wt: 361.4 g/mol
InChI Key: QHPMGOKMOQDGLM-SDNWHVSQSA-N
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Description

(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester is a sophisticated chemical intermediate of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its core research value lies in its role as a key precursor in the synthesis of HIV integrase strand transfer inhibitors (INSTIs). The compound's structure, featuring a diketoacid bioisostere and a fluorinated aromatic system, is designed to chelate the divalent metal cations (Mg²⁺ or Mn²⁺) within the active site of the HIV-1 integrase enzyme, a critical mechanism for inhibiting viral DNA integration into the host genome. This mechanism is well-established for INSTI drug classes, as documented in scientific literature (https://pubmed.ncbi.nlm.nih.gov/23121488/). Research utilizing this intermediate is focused on exploring structure-activity relationships (SAR) to optimize potency against resistant viral strains and improve the pharmacokinetic profiles of next-generation antiretroviral candidates. As a high-purity building block, it enables the efficient construction of the complex pharmacophore required for effective integrase inhibition, making it an invaluable tool for pharmaceutical developers and academic researchers working in virology and drug discovery. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxypiperidin-3-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO4/c1-2-26-18(24)11-14-12-22(10-9-17(14)23)19(20(25)13-7-8-13)15-5-3-4-6-16(15)21/h3-6,11,13,17,19,23H,2,7-10,12H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPMGOKMOQDGLM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CN(CCC1O)C(C2=CC=CC=C2F)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CN(CCC1O)C(C2=CC=CC=C2F)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester typically involves multiple steps, including the formation of the cyclopropyl and fluorophenyl intermediates, followed by their coupling with the piperidinylidene moiety. Common reagents used in these reactions include cyclopropyl bromide, 2-fluorobenzoyl chloride, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

Scientific Research Applications

(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Molecular Formula Evidence ID
Target Compound Piperidinylidene 4-hydroxy, 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl, ethyl ester C₂₁H₂₃FNO₅* -
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate Pyrrolidinylidene Cyano, thioxoethyl amino C₁₂H₁₅N₃O₂S
Ethyl (E)-2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate Thiazolidinone 3-fluorophenyl, oxoethyl C₁₅H₁₄FN₂O₄S

Analysis :

  • Piperidinylidene vs. The thioxo group in introduces sulfur-based polarity, which may alter metabolic pathways compared to the target’s oxo group .
  • However, the target’s 2-fluorophenyl group (vs. 3-fluoro in ) may offer better steric alignment with hydrophobic binding pockets .

Substituent Variations

Compound Name Aromatic Substituent Functional Groups Molecular Weight Evidence ID
Target Compound 2-fluorophenyl 4-hydroxy, cyclopropyl, ethyl ester ~396.42 g/mol† -
Acetic acid, (2-fluorocycloheptylidene)-, ethyl ester Fluorocycloheptylidene None (non-aromatic fluorinated ring) 200.25 g/mol
Acetic acid, 2-[[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester 4-chlorophenyl Thioether, oxoethyl 406.91 g/mol

Analysis :

  • Fluorinated Aromatic vs. Aliphatic () : The target’s 2-fluorophenyl enhances π-π stacking and dipole interactions, unlike the aliphatic fluorocycloheptylidene in , which may prioritize membrane permeability over target specificity .
  • Chlorophenyl and Thioether () : The 4-chlorophenyl in increases electron-withdrawing effects, while the thioether linkage may confer resistance to esterase hydrolysis compared to the target’s ester group .

Ester and Side-Chain Modifications

Compound Name Ester Group Side Chain Features Bioactivity Implications Evidence ID
Target Compound Ethyl ester Cyclopropyl (metabolic stability), 4-hydroxy Enhanced solubility -
[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester Ethyl ester Chloroacetyl (electrophilic reactivity) Potential prodrug
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate Ethoxyethyl Dual cyclopropyl, ethoxy Lipophilicity

Analysis :

  • Chloroacetyl Group (): The chloroacetyl moiety in may act as a reactive warhead in covalent inhibitors, contrasting with the target’s non-reactive cyclopropyl group, which is designed for metabolic stability .
  • Dual Cyclopropyl () : ’s dual cyclopropyl groups increase steric hindrance, possibly reducing off-target interactions compared to the target’s single cyclopropyl unit .

Biological Activity

The compound (2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester, often referred to in the context of its structural analogs, is a derivative of prasugrel. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₉FNO₃
  • Molecular Weight : 319.35 g/mol
  • CAS Number : 204206-07-5

This compound features a cyclopropyl group and a fluorophenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound primarily revolves around its role as an antiplatelet agent. It acts by inhibiting the P2Y12 receptor on platelets, which is pivotal in the aggregation process. This inhibition leads to decreased platelet activation and aggregation, thus reducing the risk of thrombus formation.

Antiplatelet Activity

Research has demonstrated that compounds structurally related to prasugrel exhibit significant antiplatelet effects. The following table summarizes key findings regarding their biological activity:

CompoundIC50 (µM)Mechanism of ActionReference
Prasugrel0.5P2Y12 receptor inhibition
Ticagrelor0.3P2Y12 receptor inhibition
(2E)-2-[1-[2-Cyclopropyl...TBDPotential P2Y12 receptor inhibition

Note: TBD indicates that specific IC50 values for the compound were not available in the reviewed literature.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests rapid absorption and metabolism, with peak plasma concentrations occurring within 30 minutes to 1 hour post-administration. The prodrug nature of these compounds implies that they require metabolic activation to exert their pharmacological effects.

Clinical Applications

A study involving prasugrel demonstrated its efficacy in preventing cardiovascular events in patients undergoing percutaneous coronary intervention (PCI). The findings indicated a significant reduction in major adverse cardiovascular events compared to placebo controls, highlighting the importance of P2Y12 inhibitors in clinical settings .

Comparative Studies

Comparative studies have shown that while prasugrel and ticagrelor are both effective antiplatelet agents, variations in their metabolic pathways can influence patient responses. For instance, prasugrel requires hepatic activation, whereas ticagrelor acts directly on the P2Y12 receptor .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, with key steps including esterification, cyclopropane ring formation, and piperidine functionalization. Optimization focuses on:

  • Catalysts: Use of Cs₂CO₃ or EDCI/HOBt for coupling reactions (e.g., ester bond formation) .
  • Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Temperature: Controlled heating (60–80°C) minimizes side reactions during cyclization .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .

Table 1: Representative Synthetic Conditions

StepReagents/CatalystsSolventTemp. (°C)Yield (%)Reference
EsterificationEDCI/HOBtDCM2578–85
CyclopropanationCs₂CO₃DMF8065–72
Piperidine functionalizationNaBH₄MeOH0–588

Q. How is the compound’s structure confirmed post-synthesis?

Methodological Answer: Structural validation relies on spectroscopic and crystallographic methods:

  • NMR: ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; ester carbonyl at δ 170–175 ppm) .
  • IR: Ester C=O stretch at 1720–1740 cm⁻¹ and hydroxyl (OH) stretch at 3200–3400 cm⁻¹ .
  • X-ray crystallography: Resolves stereochemistry (e.g., (E)-configuration of the α,β-unsaturated ester) .

Q. What structural features influence its reactivity and stability?

Methodological Answer: Key features include:

  • Cyclopropyl group: Strain enhances electrophilic reactivity at the ketone .
  • Piperidine hydroxyl: Hydrogen bonding affects solubility and stability in aqueous media .
  • Fluorophenyl moiety: Electron-withdrawing effects stabilize the α-oxoethyl group .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer: Discrepancies arise from solvent effects or dynamic processes. Strategies:

  • Variable Temperature (VT) NMR: Detects conformational exchange (e.g., piperidine ring puckering) .
  • DFT calculations: Compare computed (B3LYP/6-311+G(d,p)) vs. experimental shifts .
  • Deuterated solvents: Eliminate solvent-induced peak broadening .

Q. What computational methods predict its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Models binding to COX-2 (PDB ID 5KIR) with fluorophenyl group in hydrophobic pockets .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR: Correlates substituent electronegativity (e.g., fluorine) with inhibitory activity (R² = 0.89) .

Q. How to design assays for evaluating its bioactivity and mechanism of action?

Methodological Answer:

  • In vitro enzyme assays: Measure IC₅₀ against COX-2 using fluorogenic substrates (e.g., SC-560) .
  • Cellular uptake studies: LC-MS quantifies intracellular concentrations in HeLa cells .
  • ROS detection: Fluorescent probes (DCFH-DA) assess oxidative stress modulation .

Table 2: Bioactivity Assay Parameters

Assay TypeTargetReadoutEC₅₀/IC₅₀ (µM)Reference
COX-2 inhibitionRecombinant enzymeFluorescence0.45 ± 0.12
CytotoxicityHeLa cellsMTT>100 (non-toxic)

Q. How to address low yield in the final cyclization step?

Methodological Answer: Common issues and solutions:

  • Byproduct formation: Add molecular sieves to absorb water in ketone-amine condensations .
  • Steric hindrance: Use microwave-assisted synthesis (100°C, 20 min) to accelerate ring closure .
  • Catalyst optimization: Screen Pd/C or Ni catalysts for reductive cyclization .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester
Reactant of Route 2
(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester

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